2-(2-Aminopropyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
39909-28-9 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
YDAUEYCIHZEQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1N)N |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound and Analogues
Classical and Contemporary Synthetic Pathways
The construction of the 2-(2-aminopropyl)aniline molecule can be achieved through various classical and modern synthetic reactions. These pathways include catalytic hydrogenation, reductive amination, and molecular rearrangements, each offering distinct advantages in terms of efficiency and substrate scope.
Catalytic Hydrogenation Approaches for Aminoaromatic Compounds
Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale synthesis of anilines from their corresponding nitroaromatic precursors. This method is highly efficient and often proceeds with high yields. The general principle involves the reduction of a nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.
A plausible route to this compound via this method would involve the catalytic hydrogenation of a precursor such as 2-(2-nitropropyl)aniline. The nitro group on the aromatic ring is selectively reduced to an amine under controlled hydrogenation conditions, leaving the existing aminopropyl side chain intact. Various catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a common choice due to its high activity and selectivity. Other catalysts, such as platinum(IV) oxide (PtO₂) and Raney nickel, are also employed. nih.gov The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.
Table 1: Catalytic Hydrogenation of Nitroarenes to Anilines google.com
| Entry | Nitroarene Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| 1 | Nitrobenzene | 5 mol % Mn-1, 12.5 mol % K₂CO₃ | Toluene | 130 | 80 | >99 |
| 2 | 4-Iodonitrobenzene | 4 mol % Mn-1, 10 mol % K₂CO₃ | Toluene | 130 | 80 | 78 (gram-scale) |
| 3 | 1-Nitronaphthalene | 5 mol % Mn-1, 12.5 mol % K₂CO₃ | Toluene | 130 | 80 | 75 |
This table presents data for the hydrogenation of various nitroarenes, illustrating the general conditions and yields achievable with a manganese-based catalyst system.
The industrial production of aniline (B41778) often utilizes the hydrogenation of nitrobenzene. bcrec.id This process is typically carried out in the vapor phase over a copper catalyst or in the liquid phase with a palladium or nickel catalyst. bcrec.idosti.gov The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield of aniline and minimize the formation of byproducts. bcrec.id
Reductive Amination Strategies for Diamine Synthesis
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.gov This reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. nih.gov For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source. nih.gov
A potential synthetic route to this compound using this strategy would start with 1-(2-aminophenyl)propan-2-one. The reaction of this aminoketone with ammonia would form an imine intermediate, which is then reduced in situ to the target diamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines over ketones. researchgate.netnih.gov Catalytic hydrogenation over catalysts like Raney nickel can also be used for the reduction step. rsc.org
Table 2: Iron-Catalyzed Reductive Amination of Ketones with Aqueous Ammonia nih.gov
| Entry | Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| 1 | Acetophenone | Fe/N-SiC | Water | 120 | 50 | 99 |
| 2 | 4-Phenylbutan-2-one | Fe/N-SiC | Water | 120 | 50 | 87 |
| 3 | 2-Acetylpyridine | Fe/N-SiC | Water | 120 | 50 | 75 |
This table showcases the synthesis of primary amines from various ketones using a reusable iron-based catalyst, demonstrating the broad applicability of this method.
The efficiency of reductive amination can be influenced by factors such as the choice of catalyst, solvent, and reaction conditions. nih.gov Recent advancements have focused on the development of more sustainable and environmentally friendly methods, including the use of earth-abundant metal catalysts and biomass-derived substrates. nih.gov
Rearrangement Reactions for Ortho-Substituted Anilines
Rearrangement reactions provide another avenue for the synthesis of substituted anilines, including those with ortho-substituents. Two classical and powerful rearrangement reactions for the synthesis of primary amines are the Hofmann and Curtius rearrangements.
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out by treating the amide with bromine in a basic solution, such as sodium hydroxide. wikipedia.org The key intermediate in this reaction is an isocyanate, which is then hydrolyzed to the amine. wikipedia.org To synthesize this compound via this route, a potential precursor would be 3-(2-aminophenyl)propanamide.
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine. wikipedia.orgnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The acyl azide precursor can be prepared from a carboxylic acid derivative, such as an acid chloride or an ester. nih.gov For the synthesis of this compound, the corresponding 3-(2-aminophenyl)propanoyl azide would be the required intermediate.
Table 3: Key Features of Hofmann and Curtius Rearrangements
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amide | Acyl Azide |
| Key Intermediate | Isocyanate | Isocyanate |
| Product | Primary Amine (one carbon shorter) | Primary Amine (one carbon shorter) |
| Typical Reagents | Br₂, NaOH | Heat or UV light |
| Advantages | Readily available starting materials | Mild conditions, broad functional group tolerance |
Both rearrangements proceed with retention of configuration at the migrating group, a crucial aspect for stereospecific synthesis. wikipedia.orgnih.gov
Precursor Design and Chemical Intermediate Synthesis
The successful synthesis of this compound relies heavily on the strategic design and preparation of key chemical intermediates. These precursors must contain the necessary functionalities arranged in the correct positions to allow for the final construction of the target molecule.
Formation of Amide Intermediates in Derivatization Schemes
Amide intermediates play a crucial role in many synthetic routes, including those leading to amines via rearrangement reactions. The formation of an amide bond is a fundamental transformation in organic chemistry and can be achieved through various methods. A common approach involves the reaction of a carboxylic acid or its derivative (e.g., an acid chloride) with an amine.
In the context of synthesizing a precursor for the Hofmann rearrangement, such as 3-(2-aminophenyl)propanamide, one could start from 3-(2-aminophenyl)propanoic acid. This carboxylic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reaction of the acid chloride with ammonia would yield the desired primary amide.
Alternatively, derivatization schemes can be employed to introduce the amide functionality. For instance, the Schotten-Baumann reaction allows for the synthesis of amides from acid chlorides and amines under basic conditions. This method could be adapted for the preparation of various N-substituted acetamide derivatives.
Utilization of Phenyl Isocyanate and Propane-1,2-diamine as Starting Materials
The reaction between an isocyanate and an amine to form a urea (B33335) linkage is a robust and high-yielding transformation. This chemistry can be utilized in the design of precursors for more complex molecules. For example, the reaction of phenyl isocyanate with propane-1,2-diamine would lead to the formation of a phenylurea derivative.
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. Propane-1,2-diamine has two primary amino groups, and the reaction stoichiometry can be controlled to favor either mono- or di-addition of the phenyl isocyanate. The resulting urea derivative could then potentially undergo further transformations to yield analogs of this compound. The reactivity of isocyanates also extends to reactions with alcohols to form carbamates and with water to form amines after decarboxylation of the intermediate carbamic acid.
Novel and Environmentally Conscious Synthetic Developments
The development of synthetic methodologies for aniline derivatives has increasingly focused on principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. These modern approaches prioritize the use of non-hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions, while also exploring novel chemical pathways that offer advantages over traditional methods. Key areas of innovation include solvent-free reactions, the application of alternative energy sources like microwave irradiation, enzymatic catalysis, and novel photochemical strategies.
One significant advancement is the development of solvent- and catalyst-free synthetic procedures. For instance, an operationally simple and green method for synthesizing 2-anilino nicotinic acid derivatives involves the amination of 2-chloronicotinic acid with various primary aromatic amines. This approach avoids the use of harmful solvents like DMF or xylene and eliminates the need for metal catalysts, which are often required in stoichiometric amounts in classical methods like the Ullman reaction. The reactions are typically carried out under neat conditions, leading to high yields in significantly shorter reaction times.
Table 1: Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acid Derivatives
| Aromatic Amine | Reaction Time (min) | Yield (%) |
|---|---|---|
| Aniline | 60 | 96 |
| 4-methylaniline | 15 | 98 |
| 4-methoxyaniline | 20 | 95 |
| 4-chloroaniline | 120 | 92 |
| 3-chloroaniline | 120 | 90 |
Another environmentally friendly approach involves the use of solid, recyclable catalysts combined with microwave irradiation. A facile synthesis for 2,3-dialkylquinolines from anilines and propionaldehydes utilizes Nafion® NR50, a solid acidic catalyst, with microwave heating. This protocol avoids the use of corrosive liquid acids and offers good to excellent yields of the desired products. The use of microwave irradiation as a heating source can significantly reduce reaction times compared to conventional heating methods.
Table 2: Nafion® NR50-Catalyzed Synthesis of Quinolines from Substituted Anilines and Valeraldehyde
| Aniline Derivative | Reaction Time (h) | Yield (%) |
|---|---|---|
| Aniline | 1 | 89 |
| 4-Methylaniline | 1 | 93 |
| 4-Methoxyaniline | 1 | 95 |
| 4-Fluoroaniline | 1 | 91 |
Enzymatic catalysis represents a frontier in green synthesis. For example, the polymerization of aniline has been achieved using horseradish-derived peroxidase as a catalyst. This method allows the reaction to proceed in aqueous media, eliminating the need for organic solvents. The use of biocompatible polymers like chitosan as steric stabilizers further enhances the environmental friendliness of the process. While demonstrated for polymerization, this principle of enzymatic catalysis offers potential for the synthesis of specific aniline derivatives under mild and sustainable conditions.
A truly novel strategy for aniline construction involves a photochemical dehydrogenative approach that uses readily available cyclohexanones as surrogates for aryl electrophiles. This non-canonical cross-coupling method relies on the condensation between an amine and a cyclohexanone to form a C-N bond, followed by a progressive desaturation of the ring to form the aromatic aniline structure. The aromatization is achieved using a dual photoredox- and cobalt-based catalytic system. This technique bypasses common selectivity issues in aromatic chemistry and allows for the construction of highly functionalized anilines.
Table 3: Photochemical Dehydrogenative Aniline Synthesis
| Amine | Cyclohexanone | Catalytic System | Conditions | Yield (%) |
|---|---|---|---|---|
| Morpholine | 4,4-Dimethylcyclohexan-1-one | Photoredox + Cobalt | Blue LED Light | 85 |
| Piperidine | 4-tert-Butylcyclohexan-1-one | Photoredox + Cobalt | Blue LED Light | 78 |
| Aniline | Cyclohexan-1-one | Photoredox + Cobalt | Blue LED Light | 72 |
Furthermore, the use of water as a solvent in the synthesis of aniline compounds from aryl boronic acids represents a significant step towards greener chemistry. A method utilizing a cuprous catalyst under basic conditions allows for the substitution reaction between an aryl boronic acid and ammonia water to yield the corresponding aniline derivative. This process is advantageous due to the low cost and environmental safety of water as a solvent and the use of an inexpensive copper catalyst.
Coordination Chemistry and Ligand Applications of 2 2 Aminopropyl Aniline
The chemical compound 2-(2-aminopropyl)aniline possesses two key functional groups—an aromatic aniline (B41778) moiety and a chiral aliphatic primary amine—making it a versatile building block in coordination chemistry. The presence of two nitrogen donor atoms allows it to act as a bidentate ligand, forming stable chelate rings with various metal ions. Its inherent chirality, stemming from the stereocenter in the aminopropyl side chain, also opens avenues for its use in asymmetric synthesis.
Chemical Transformations and Derivatization Studies of 2 2 Aminopropyl Aniline
Synthesis of N-Substituted Ureas
The synthesis of N-substituted ureas from primary amines is a well-established transformation in organic chemistry, often proceeding through the reaction of the amine with an isocyanate. While specific studies detailing the synthesis of N-substituted ureas directly from 2-(2-aminopropyl)aniline are not prevalent in the surveyed scientific literature, the general principles of this reaction are applicable. The primary amino group of this compound is expected to react readily with various isocyanates to form the corresponding N,N'-disubstituted ureas.
The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate. This process is typically efficient and does not require a catalyst. The reaction can be carried out in a variety of aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The resulting urea (B33335) derivative often precipitates from the reaction mixture and can be isolated by simple filtration.
A general reaction scheme for the synthesis of N-substituted ureas from this compound is presented below:
General Reaction Scheme for the Synthesis of N'-Substituted N-[2-(2-aminopropyl)phenyl]ureas

In this representative scheme, this compound reacts with a generic isocyanate (R-N=C=O) to yield the corresponding N'-substituted N-[2-(2-aminopropyl)phenyl]urea.
Detailed Research Findings
The characterization of such N-substituted ureas is typically achieved through standard spectroscopic methods. For instance, in the ¹H NMR spectrum, the formation of the urea linkage is confirmed by the appearance of characteristic signals for the N-H protons. The carbonyl group of the urea can be identified in the ¹³C NMR spectrum and through a characteristic absorption band in the infrared (IR) spectrum.
The following table provides hypothetical examples of N-substituted ureas that could be synthesized from this compound based on the general reactivity of primary amines with isocyanates. The yields are projected based on typical outcomes for similar reactions reported in the literature.
Table 1. Hypothetical N'-Substituted Urea Derivatives of this compound
| Entry | R-Group (from R-NCO) | Product Name | Molecular Formula | Projected Yield (%) |
| 1 | Phenyl | N-[2-(2-aminopropyl)phenyl]-N'-phenylurea | C₁₆H₁₉N₃O | >90 |
| 2 | 4-Chlorophenyl | N-[2-(2-aminopropyl)phenyl]-N'-(4-chlorophenyl)urea | C₁₆H₁₈ClN₃O | >90 |
| 3 | Methyl | N-[2-(2-aminopropyl)phenyl]-N'-methylurea | C₁₁H₁₇N₃O | >85 |
| 4 | tert-Butyl | N-[2-(2-aminopropyl)phenyl]-N'-(tert-butyl)urea | C₁₄H₂₃N₃O | >85 |
Polymerization Research Involving the Chemical Compound
Monomer Reactivity in Polyaniline and Copolymerization Processes
The reactivity of aniline (B41778) monomers in polymerization is heavily influenced by the nature and position of substituents on the aromatic ring. Steric and electronic effects play a crucial role in both homopolymerization and copolymerization.
The electronic effects of the aminopropyl group are also a key consideration. The alkylamine is an electron-donating group, which can increase the electron density on the aniline ring, potentially affecting the oxidation potential of the monomer. The interplay of these steric and electronic factors dictates the feasibility of homopolymerization and the incorporation of the monomer into copolymers. Copolymerization with unsubstituted aniline is a common strategy to overcome the challenges posed by bulky or less reactive substituted monomers, allowing for the tailoring of the final polymer's properties researchgate.net.
The choice of polymerization conditions, such as temperature and the molar ratio of monomers, is critical in controlling the composition and properties of the resulting copolymers. Studies on the copolymerization of 2-methylaniline with 2-aminobenzoic acid have shown that reaction temperature significantly impacts the yield and conductivity of the resulting copolymer rroij.com.
Factors Influencing Monomer Reactivity
| Factor | Influence on Polymerization | Example from Related Research |
|---|---|---|
| Steric Hindrance | Ortho-substituents can decrease the rate of polymerization and the final molecular weight of the polymer. | Copolymerization of 2-methylaniline with aniline, where higher ratios of the substituted monomer reduce the yield rroij.com. |
| Electronic Effects | Electron-donating or withdrawing groups on the aniline ring alter the monomer's oxidation potential and reactivity. | The study of various substituted anilines in polymerization highlights the impact of electronic effects on polymer characteristics nih.govrsc.org. |
| Monomer Feed Ratio | The ratio of monomers in the feed solution can be adjusted to control the composition and properties of the resulting copolymer. | Copolymerization of aniline with 2- and 3-aminobenzoic acids, where varying the feed ratio altered the copolymer properties researchgate.net. |
| Polymerization Temperature | Temperature can influence the rate of polymerization and the conductivity of the final polymer. | Synthesis of 2-methylaniline-2-aminobenzoic acid copolymers showed that room temperature yielded higher conductivity compared to 0°C and 60°C rroij.com. |
Synthesis and Structural Characterization of Polymeric Materials
The synthesis of polymers from aniline derivatives is typically achieved through chemical or electrochemical oxidative polymerization. In chemical polymerization, an oxidizing agent like ammonium persulfate is commonly used in an acidic medium mdpi.comrsc.org. The resulting polymer's structure and properties are then elucidated using a variety of characterization techniques.
Key Characterization Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups and bonding structures within the polymer, confirming the incorporation of the monomer units nih.govrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the polymer structure, helping to confirm the polymer's composition and connectivity nih.govrsc.org.
UV-Visible (UV-Vis) Spectroscopy: This method is employed to study the electronic transitions within the polymer, which are indicative of its conjugation state and can be affected by the substituents on the aniline ring nih.govrsc.org.
Elemental Analysis: This provides the elemental composition of the polymer, which can be compared with the theoretical composition to verify the successful incorporation of the monomers in the desired ratio rroij.com.
The morphology of the resulting polymers can be examined using techniques like Scanning Electron Microscopy (SEM), which has shown that changes in the substituent on the aniline monomer can lead to different surface morphologies, from heterogeneous hierarchical to spherical structures nih.govrsc.orgresearchgate.net.
Characterization of Polyaniline Derivatives
| Technique | Information Obtained | Relevance to 2-(2-Aminopropyl)aniline Polymers |
|---|---|---|
| FTIR Spectroscopy | Confirmation of functional groups and bonding patterns. | Would confirm the presence of the aminopropyl group and the characteristic bands of the polyaniline backbone. |
| NMR Spectroscopy | Detailed structural information, including monomer connectivity and composition. | Would provide evidence for the successful incorporation of the this compound monomer into the polymer chain. |
| UV-Vis Spectroscopy | Information on the electronic structure and conjugation of the polymer. | Would reveal how the aminopropyl substituent affects the electronic properties of the polyaniline chain. |
| Elemental Analysis | Determination of the elemental composition of the polymer. | Would be used to confirm the ratio of monomers in copolymers. |
| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology of the polymer. | Would show how the aminopropyl group influences the polymer's morphology at the microscale. |
Integration into Advanced Polymer Architectures
The functional groups present in this compound, specifically the primary amine of the aminopropyl side chain, offer opportunities for its integration into more complex and functional polymer architectures.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. Their properties can be tuned through post-synthetic modification (PSM), which involves chemically altering the framework after its initial synthesis rsc.org. The amine functionality on the aminopropyl side chain of this compound could potentially be used to modify COFs.
One approach is the in situ polymerization of aniline derivatives within the pores of a COF. This has been shown to enhance the electrical conductivity of the resulting composite material nih.govresearchgate.netchemrxiv.org. While this has been demonstrated with aniline itself, a similar strategy could be envisioned for this compound, potentially leading to COF composites with tailored properties.
Another PSM strategy involves the covalent attachment of molecules to the COF structure. For example, COFs containing reactive groups can undergo reactions with amine-containing molecules nih.gov. The aminopropyl group of this compound could therefore serve as a reactive handle to graft this molecule onto a pre-existing COF, thereby introducing new functionalities.
Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, and host-guest interactions. The formation of these dynamic structures is a key area of modern polymer chemistry. The aminopropyl group of this compound could participate in such interactions. For instance, the amine group could act as a guest that binds to a host molecule, leading to the formation of a supramolecular assembly. The mechanism of aniline polymerization itself can be considered to involve supramolecular aspects, where the initial products of oxidation form aggregates that template further polymerization.
Exploration of Polymer Applications in Chemical Sensing (Academic Perspective)
Polyaniline and its derivatives are widely studied for their potential applications in chemical sensing due to their environmental stability and tunable conductivity rsc.org. The electrical properties of these polymers can change in response to the presence of various analytes, making them suitable for sensor development nih.govrsc.org.
Polymers derived from substituted anilines have shown sensitivity to moisture and ammonia nih.govrsc.org. The aminopropyl group in a polymer derived from this compound could potentially enhance its sensitivity to certain analytes. The basic amine group could interact with acidic vapors, leading to a measurable change in the polymer's conductivity.
The development of sensors based on functional polymers is an active area of research, with applications in various fields, including environmental monitoring and medical diagnostics mdpi.com. The specific properties of a polymer containing this compound would need to be experimentally investigated to determine its suitability for specific sensing applications.
Potential Applications in Chemical Sensing
| Sensing Application | Potential Role of this compound Polymer | Underlying Principle |
|---|---|---|
| Gas Sensing (e.g., NH₃, HCl) | The polymer's conductivity could change upon exposure to acidic or basic gases. | The aminopropyl side chain could interact with the analyte, altering the doping state and thus the conductivity of the polyaniline backbone. |
| pH Sensing | The amine groups in the polymer can be protonated or deprotonated depending on the pH, leading to a change in conductivity or color. | The acid-base properties of the aminopropyl group and the polyaniline chain would contribute to the pH sensitivity. |
| Humidity Sensing | The polymer's electrical properties may be sensitive to changes in humidity levels. | The aminopropyl group could interact with water molecules through hydrogen bonding, affecting the polymer's conductivity. |
Computational and Theoretical Approaches to the Chemical Compound
Electronic Structure Calculations (e.g., DFT) for Reactivity and Conformation
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometric and electronic properties of molecules like 2-(2-Aminopropyl)aniline. DFT methods model the electron density of a system to calculate its energy and other properties, providing a balance between accuracy and computational cost.
For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: By finding the lowest energy arrangement of atoms, DFT can predict the most stable three-dimensional structure of the molecule. This includes bond lengths, bond angles, and dihedral angles.
Analyze the electronic distribution: The distribution of electrons in a molecule is key to its reactivity. DFT can be used to calculate properties such as molecular electrostatic potential (MEP) maps, which show the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Determine frontier molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of these orbitals indicate where a molecule is likely to donate or accept electrons in a chemical reaction.
Investigate conformational isomers: The aminopropyl side chain of this compound can rotate, leading to different conformational isomers. DFT can be used to calculate the relative energies of these conformers and the energy barriers for rotation between them.
A typical DFT study on an aniline (B41778) derivative would involve the parameters outlined in the table below.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance of accuracy and efficiency for organic molecules. |
| Basis Set | 6-31G** or 6-311++G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing non-covalent interactions and anionic species. |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties, which is crucial for comparing theoretical calculations with experimental results obtained in solution. |
| Calculation Type | Geometry Optimization, Frequency Calculation | Geometry optimization finds the minimum energy structure, while frequency calculations confirm that the structure is a true minimum (no imaginary frequencies) and provide thermodynamic data. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment.
For this compound, MD simulations can be used to investigate:
Solvation and hydration: MD simulations can model the interactions between this compound and solvent molecules, such as water. This can reveal how the molecule is solvated and the role of hydrogen bonding in this process.
Intermolecular interactions in condensed phases: In a liquid or solid state, molecules of this compound will interact with each other. MD simulations can be used to study these interactions, including hydrogen bonding between the amino groups and π-π stacking of the aromatic rings.
Conformational dynamics: MD simulations can explore the different conformations that this compound can adopt at a given temperature, providing insights into its flexibility and the timescale of conformational changes.
A study on aniline and its aqueous solutions using Raman spectroscopy and DFT calculations revealed the presence of C–H···O nonclassical hydrogen bonding in complex formations. researchgate.net MD simulations could further elucidate the dynamics and lifetimes of these and other hydrogen bonds. The formation of supramolecular synthons, as observed in aniline-phenol cocrystals, is another area where MD simulations could provide insight into the stepwise formation of intermolecular interactions. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface (PES) for a reaction, researchers can identify the most likely reaction pathways, as well as the structures of intermediates and transition states.
For this compound, computational modeling could be used to study a variety of reactions, including:
Oxidative coupling: Aniline and its derivatives are known to undergo oxidative coupling reactions. researchgate.net Computational studies can help to understand the mechanism of these reactions and predict the structure of the resulting products.
Reactions with radicals: The reaction of aniline derivatives with radicals, such as the hydroxyl radical (•OH) or methyl radical (•CH3), is of interest in atmospheric and combustion chemistry. nih.govmdpi.com Computational modeling can determine the preferred sites of radical attack and the subsequent reaction pathways.
N-acylation: The reaction of the amino group with an acylating agent is a common transformation for anilines. Theoretical calculations can provide insights into the reaction mechanism and the rotational barriers of the resulting amide bond. scispace.com
The table below summarizes the types of reactions involving aniline derivatives that have been studied using computational methods.
| Reaction Type | Computational Method | Key Findings |
| Radical Abstraction | CCSD(T)//M06-2X | In the reaction of aniline with the methyl radical, H-abstraction from the -NH2 group competes with CH3-addition to the aromatic ring. nih.gov A similar study on 4-methyl aniline with OH radicals also elucidates reaction pathways. mdpi.com |
| Oxidative Coupling | DFT (B3LYP/DGDZVP) | A combined experimental and computational study on the oxidative coupling of aniline with promethazine determined the kinetics and thermodynamics of the reaction. researchgate.net |
| CO2 Capture | DFT (B3LYP/6-311++G(d,p)) | A comparative study of the reaction mechanisms of CO2 with hindered and unhindered amines provides insights into carbamate and bicarbonate formation. researchgate.net |
| Chemiluminescence | DFT | Computational studies on the chemiluminescence of acridinium derivatives, which can be related to aniline structures, have elucidated the reaction mechanism and identified rate-determining steps. mdpi.com |
Predictive Modeling for Chemical Transformations and Structure-Reactivity Relationships
Predictive modeling aims to establish relationships between the structure of a molecule and its chemical properties or reactivity. These models can then be used to predict the behavior of new, unstudied compounds.
For this compound, predictive modeling could be used to:
Develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR): These models use statistical methods to correlate molecular descriptors (calculated from the molecular structure) with experimental data on activity or properties. For example, a QSAR model could be developed to predict the biological activity of derivatives of this compound.
Predict reaction rates and product distributions: By combining data from computational studies of reaction mechanisms with experimental data, it is possible to build models that can predict the outcome of chemical reactions under different conditions.
Screen for potential new reactions: Predictive models can be used to screen large libraries of virtual compounds to identify those with desired properties or reactivity, thus guiding experimental efforts.
The development of such models relies on the generation of high-quality data from both experiments and the computational methods described in the preceding sections. For instance, the kinetic data obtained from computational studies of reaction mechanisms, such as activation energies and rate constants, are essential inputs for building accurate predictive models of chemical transformations.
Advanced Analytical Characterization Techniques in Research
Vibrational and Electronic Spectroscopy for Structural Analysis (FTIR, Raman, UV-Vis)
Vibrational and electronic spectroscopy are foundational techniques for identifying functional groups and investigating the electronic transitions within a molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques that measure the vibrational modes of a molecule. thermofisher.com For 2-(2-Aminopropyl)aniline, characteristic bands would be expected that correspond to its distinct structural components. While specific experimental spectra for this compound are not widely documented, the expected vibrational frequencies can be inferred from related structures like aniline (B41778) and aliphatic amines.
N-H Stretching: The primary amine groups (both aromatic and aliphatic) would exhibit N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region. Aniline, for instance, shows characteristic bands in this area. nist.govresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would appear just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) mode for the primary amine groups is anticipated around 1600 cm⁻¹.
C-N Stretching: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds would be found in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the benzene ring. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The UV spectrum of aniline in various solvents shows two primary absorption bands. rsc.orgnist.gov These correspond to π → π* transitions within the benzene ring. The presence of the aminopropyl group, an alkyl substituent, would likely cause a small bathochromic (red) shift of these absorption maxima due to its electron-donating inductive effect.
| Transition | Approximate Wavelength (λmax) | Reference |
|---|---|---|
| π → π* (Primary Band) | ~230 nm | researchgate.netresearchgate.net |
| π → π* (Secondary Band) | ~280-290 nm | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (¹H NMR, ¹³C NMR, Solid-State NMR)
NMR spectroscopy is an essential tool for determining the precise atomic connectivity of a molecule by probing the magnetic environments of nuclei like ¹H and ¹³C.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show:
Aromatic Protons: A complex multiplet pattern in the ~6.5-7.5 ppm region, corresponding to the four protons on the substituted aniline ring.
Amine Protons: Two broad singlets corresponding to the protons of the aromatic NH₂ and the aliphatic NH₂ groups. Their chemical shift can vary depending on solvent and concentration.
Aliphatic Protons: Signals corresponding to the methine (CH) and methyl (CH₃) protons of the propyl side chain. The CH proton would likely appear as a multiplet, and the CH₃ protons as a doublet.
¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum for this compound would be expected to display nine distinct signals, one for each unique carbon atom.
Aromatic Carbons: Six signals in the ~115-150 ppm range. The carbon attached to the amino group (C-N) would be significantly shielded.
Aliphatic Carbons: Three signals in the upfield region (~10-60 ppm) corresponding to the carbons of the propyl group.
| Carbon Atom | Approximate Chemical Shift (δ) in ppm |
|---|---|
| C1 (ipso-C) | 146.7 |
| C2/C6 (ortho-C) | 115.1 |
| C3/C5 (meta-C) | 129.3 |
| C4 (para-C) | 118.5 |
Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism, molecular packing, and dynamics in the solid state. researchgate.net However, no solid-state NMR studies specific to this compound have been reported in the reviewed literature.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₉H₁₄N₂) is 150 g/mol . sigmaaldrich.com
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 150. The fragmentation pattern would be influenced by the presence of the stable aromatic ring and the amine-containing side chain. Key fragmentation pathways would likely include:
Alpha-Cleavage: The most favorable cleavage for aliphatic amines is the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 135. An alternative alpha-cleavage would involve the loss of the aminophenyl radical to produce an ion at m/z 44 ([CH(CH₃)NH₂]⁺). This fragment is the characteristic base peak for isopropylamine. docbrown.info
Benzylic-type Cleavage: Cleavage of the bond between the propyl group and the aniline ring would result in a fragment at m/z 106, corresponding to the [C₆H₄NH₂CH]⁺ ion, and a neutral fragment of 44 amu. The fragmentation of the closely related 2-(aminomethyl)aniline (B1197330) shows a prominent peak at m/z 104, resulting from the loss of the amino group after cleavage. nih.gov
Loss of Ammonia: Fragmentation of the aniline ring itself can occur, often initiated by the loss of molecules like HCN. researchgate.net
| m/z | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion |
| 135 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl) |
| 106 | [C₇H₈N]⁺ | Cleavage of C-C bond to the ring |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage (loss of aminophenyl radical) |
X-ray Based Characterization Methods
X-ray diffraction techniques are indispensable for the analysis of crystalline materials, providing definitive information on atomic arrangement, crystal structure, and phase purity.
Single crystal X-ray diffraction (SXRD) is the most powerful method for determining the three-dimensional structure of a crystalline compound at the atomic level. If a suitable single crystal of this compound could be grown, SXRD analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. This provides unambiguous confirmation of the molecular structure. While SXRD studies have been performed on more complex aniline derivatives, iium.edu.myiium.edu.my no such data is currently available in the searched literature for this compound itself.
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample to identify its crystalline phases. nf-itwg.orgusp.org Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint." A PXRD pattern of this compound would be used to:
Confirm the crystalline nature of a synthesized batch.
Identify the specific polymorphic form, if any exist.
Assess the phase purity of the sample. spectroscopyonline.com
The technique involves exposing a powdered sample to a collimated beam of X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). imanagerpublications.comnist.gov No reference PXRD pattern for this compound is currently available in common databases.
SAXS and WAXS are scattering techniques used to investigate the structure of materials on a larger length scale, typically from nanometers to micrometers. ou.eduspectroscopyonline.com These methods are not typically used for small molecules like this compound itself but become highly relevant if the molecule is incorporated into a larger system, such as a polymer or a self-assembled nanostructure.
SAXS provides information about the size, shape, and arrangement of nanoscale features. researchgate.net If this compound were used as a monomer to create a block copolymer, SAXS could be used to characterize the morphology of the resulting microphase-separated domains. semanticscholar.org
WAXS provides information on the atomic-scale structure, such as the degree of crystallinity in a semi-crystalline polymer.
No literature was found describing the use of this compound in macromolecular systems that were subsequently analyzed by SAXS or WAXS.
Surface and Morphological Analysis Techniques (SEM, AFM)
Surface and morphological analysis provide critical insights into the microscopic and nanoscopic structure of a material. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface topography and morphology of chemical compounds.
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. For crystalline or solid forms of a compound, SEM can reveal details about particle size, shape, and texture.
Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip approaches the surface, forces between the tip and the sample lead to a deflection of the cantilever, which is then used to create a three-dimensional topographic image of the surface.
Despite the utility of these techniques, a comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the surface and morphological analysis of This compound using either SEM or AFM. Consequently, there is no available data to populate a table on its surface characteristics as determined by these methods.
Table 1: Surface and Morphological Analysis Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| SEM | Surface Morphology | Data not available |
| SEM | Particle Size Distribution | Data not available |
| AFM | Surface Roughness | Data not available |
| AFM | Topographical Features | Data not available |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
This technique is particularly valuable for nitrogen-containing organic compounds like this compound, as it can distinguish between different oxidation states and chemical environments of the nitrogen and carbon atoms. For example, the binding energies of the N 1s and C 1s core electrons would provide information about the amine groups and the aniline ring structure.
However, similar to the surface analysis techniques, a thorough search of existing scientific databases and literature indicates that there are no published XPS studies specifically focused on This compound . Therefore, experimental data on its elemental composition and the oxidation states of its constituent atoms as determined by XPS are not available.
Table 2: XPS Elemental and Chemical State Analysis for this compound
| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |
|---|---|---|---|
| Carbon | C 1s | Data not available | Data not available |
| Nitrogen | N 1s | Data not available | Data not available |
Future Perspectives and Research Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
One promising approach involves the use of advanced catalytic systems to achieve regioselective amination and alkylation of aniline (B41778) precursors. For instance, transition metal-catalyzed cross-coupling reactions could offer a direct and efficient method for the introduction of the aminopropyl group onto the aniline ring. Additionally, the exploration of biocatalytic methods, employing enzymes to carry out specific chemical transformations, could lead to highly selective and environmentally friendly synthetic processes.
A key challenge in the synthesis of 2-(2-aminopropyl)aniline is controlling the regioselectivity of the reactions to favor the formation of the ortho-substituted product over other isomers. The development of novel directing groups or catalyst systems that can effectively steer the reaction towards the desired isomer is a critical area for future investigation.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Transition Metal Catalysis | High efficiency, potential for direct functionalization. | Catalyst cost and sensitivity, regioselectivity control. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Multi-component Reactions | Step-economy, rapid assembly of molecular complexity. | Optimization of reaction conditions, control of chemoselectivity. |
Rational Design of Catalytic Systems Utilizing the Chemical Compound or its Derivatives
The presence of two distinct amine functionalities in this compound makes it an attractive ligand for the development of novel catalytic systems. The aromatic and aliphatic amino groups can coordinate to metal centers, creating a unique electronic and steric environment that can influence the catalytic activity and selectivity of the metal complex.
Future research in this area will focus on the rational design of catalysts incorporating this compound or its derivatives as ligands. By systematically modifying the structure of the ligand, for example, by introducing different substituents on the aromatic ring or the aminopropyl side chain, it may be possible to fine-tune the catalytic properties for specific applications. These applications could range from asymmetric synthesis, where the chiral environment created by the ligand can induce stereoselectivity, to polymerization reactions, where the catalyst can control the polymer's microstructure.
The development of heterogeneous catalysts, where the this compound-based complex is immobilized on a solid support, is another important research direction. This approach offers several advantages, including ease of catalyst separation and recycling, which are crucial for industrial applications.
Exploration of Advanced Materials Science Applications Beyond Existing Frameworks
The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials with novel properties. Its ability to participate in polymerization reactions through both of its amine groups allows for the creation of cross-linked polymers and networks with tailored mechanical and thermal properties.
Research into the use of this compound in the development of functional polymers is a rapidly growing field. For example, its incorporation into polyaniline chains can modify the electrical and optical properties of the resulting polymer, leading to applications in sensors, electrochromic devices, and antistatic coatings. rsc.org The presence of the aminopropyl group can also enhance the solubility and processability of these polymers. rroij.com
Furthermore, the ability of the amine groups to interact with other molecules through hydrogen bonding and coordination makes this compound a promising candidate for the design of supramolecular assemblies and functional materials. These materials could find applications in areas such as drug delivery, separation science, and catalysis. The steric and electronic effects of the substituent on the aniline monomer can significantly impact the morphology and properties of the resulting polymers. rsc.org
Table 2: Potential Materials Science Applications of this compound
| Application Area | Potential Role of this compound |
| Conducting Polymers | Modifies electrical and optical properties, enhances processability. rsc.orgrroij.com |
| High-Performance Thermosets | Acts as a cross-linking agent to improve thermal and mechanical stability. |
| Supramolecular Materials | Forms ordered structures through hydrogen bonding and coordination for sensing and separation. |
| Functional Coatings | Provides reactive sites for surface modification and adhesion promotion. |
Interdisciplinary Research Opportunities in Chemical Sciences and Engineering
The versatile nature of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between chemical sciences and various engineering disciplines.
In the field of chemical engineering , the development of efficient and scalable processes for the synthesis of this compound and its derivatives is a key challenge. This requires a deep understanding of reaction kinetics, thermodynamics, and reactor design. Furthermore, the application of this compound in industrial catalysis and polymer production will necessitate close collaboration between chemists and chemical engineers to optimize process conditions and ensure economic viability.
In materials science and engineering , the design and fabrication of novel materials based on this compound will require a multidisciplinary approach. This includes the synthesis and characterization of new polymers and composites, as well as the evaluation of their performance in various applications. Collaboration with physicists and engineers will be essential to understand the structure-property relationships of these materials and to develop new devices and technologies.
The potential biological activity of this compound and its derivatives also opens up avenues for research in biomedical engineering . For example, these compounds could be explored as components of drug delivery systems, biocompatible materials, or as scaffolds for tissue engineering. This research would require expertise in chemistry, biology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
